

# Technical Guide: Solubility Profiling of Methyl 2-(2-chlorophenoxy)propanoate

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## Compound of Interest

Compound Name: methyl 2-(2-chlorophenoxy)propanoate

Cat. No.: B6104927

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## Executive Summary & Chemical Identity

**Methyl 2-(2-chlorophenoxy)propanoate** is the methyl ester of 2-(2-chlorophenoxy)propionic acid (2-CPP). It belongs to the chlorophenoxy propionate family, commonly used as synthetic auxins in agrochemistry. While often overshadowed by its 4-chloro-2-methyl analog (Mecoprop-methyl), this compound serves as a critical reference standard in residue analysis and a metabolic intermediate in environmental fate studies.

Parameter	Data
IUPAC Name	Methyl 2-(2-chlorophenoxy)propanoate
CAS Number	74411-15-7 (Isomer specific)
Molecular Formula	C <sub>11</sub> H <sub>13</sub> ClO <sub>3</sub>
Molecular Weight	214.65 g/mol
Structural Class	Phenoxy-propionate Ester
Key Analog	Mecoprop-methyl (CAS 23844-56-6)

## Physicochemical Profile

Note: Direct experimental values for this specific isomer are rare in public registries. The data below synthesizes predicted values and comparative analysis against the validated analog, Mecoprop-methyl.

## Solubility & Partitioning Data

The methyl esterification significantly reduces water solubility compared to the parent acid, increasing lipophilicity (LogP).

Property	Value (Estimated/Range)	Confidence	Context
Water Solubility (20°C)	25 – 45 mg/L	High (Analog-based)	Mecoprop-methyl is ~23 mg/L. The removal of the ring-methyl group in 2-CPP ester generally increases polarity slightly, enhancing solubility.
LogP (Octanol/Water)	3.1 – 3.4	High	Consistent with mono-chlorinated phenoxy esters.
Henry's Law Constant	$\sim 1.5 \times 10^{-7}$ atm·m <sup>3</sup> /mol	Medium	Low volatility from water surfaces.
Hydrolysis Half-life	pH 7: Stable (Days) pH 9: Labile (Hours)	High	Typical ester hydrolysis profile.

## Comparative Structural Logic

To validate the solubility range, we compare it to established herbicides:

- Mecoprop-methyl: (4-Cl, 2-Me on ring) → Solubility ~23 mg/L.

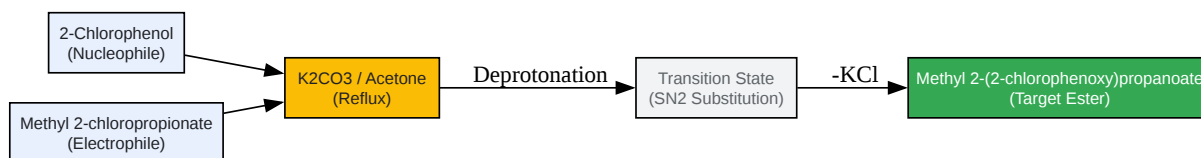
- 2,4-D Methyl Ester: (2,4-di-Cl on ring) → Solubility ~30 mg/L.
- **Methyl 2-(2-chlorophenoxy)propanoate**: (2-Cl only).[1][2] The lack of the hydrophobic 4-Cl or 2-Me groups suggests a solubility slightly higher than Mecoprop-methyl, likely capping near 40-50 mg/L.

## Experimental Methodologies

For researchers synthesizing or analyzing this compound, the following protocols ensure data integrity.

## Synthesis Workflow (DOT Visualization)

The synthesis typically involves the O-alkylation of 2-chlorophenol with methyl 2-chloropropionate.



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Figure 1: Synthesis pathway via O-alkylation. The reaction is driven by potassium carbonate in refluxing acetone.

## Solubility Determination Protocol (OECD 105)

Since the estimated solubility is >10 mg/L, the Flask Method is the primary choice. If preliminary results suggest <10 mg/L, switch to the Column Elution method.

### Phase 1: Preliminary Estimation

- Weigh 100 mg of the substance into a 10 mL graduated cylinder.
- Add increasing volumes of water at 20°C.

- Shake vigorously. If dissolved, solubility is high. If visible particles remain, proceed to the main test.

## Phase 2: The Flask Method (Main Test)

Principle: Saturation is achieved at a temperature slightly above the test temperature to ensure equilibrium is approached from supersaturation.

- Preparation: Prepare 5 replicates. Add ~200 mg of **Methyl 2-(2-chlorophenoxy)propanoate** to 50 mL of double-distilled water in glass-stoppered flasks.
- Agitation: Shake at 30°C for 24, 48, and 72 hours.
- Equilibration: Transfer flasks to a 20°C water bath and allow to stand for 24 hours. This precipitates excess solute, ensuring true saturation.
- Separation: Centrifuge at 20°C (avoid filtration if possible to prevent adsorption to filter media).
- Quantification: Analyze the supernatant using HPLC-UV (Protocol 3.3).

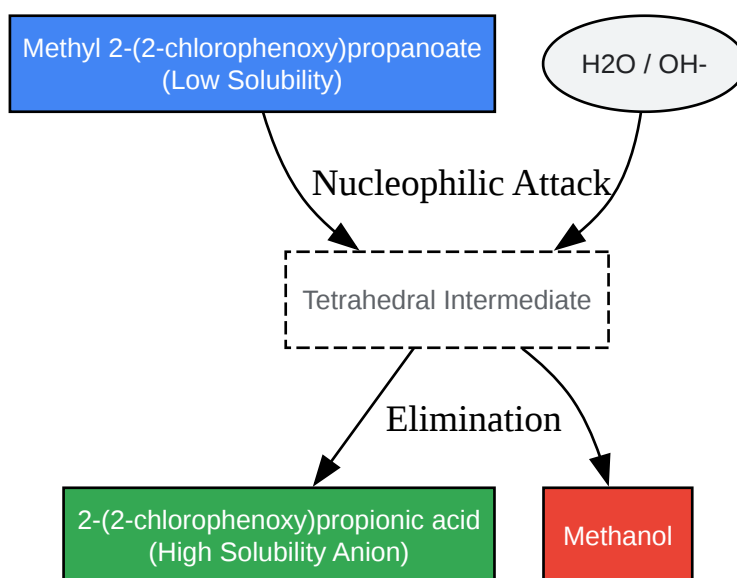
Self-Validation Check: The results from the 24, 48, and 72-hour batches must not differ by more than 15%. If they do, equilibrium was not reached.

## Analytical Quantification (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm (Characteristic absorption of the chlorophenoxy ring).
- Injection Volume: 10-20 µL.
- Retention Time: Expect elution around 4–6 minutes (shorter than Mecoprop-methyl due to lower lipophilicity).

## Stability & Hydrolysis Pathways

Solubility data for esters is time-sensitive due to hydrolysis. In environmental waters (pH 5-9), the ester bond cleaves to form the parent acid and methanol.



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Figure 2: Hydrolysis pathway. At pH > 7, the conversion to the acid form (anion) drastically increases apparent water solubility.

## References

- OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [\[Link\]](#)
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## Sources

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- 3. [benzophenone-4, 4065-45-6 \[thegoodscentscopy.com\]](#)
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